

Application Notes and Protocols: 3-Amino-5-fluorobenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Amino-5-fluorobenzoic acid

Cat. No.: B1289446

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Amino-5-fluorobenzoic acid** is a valuable and versatile building block in medicinal chemistry. The presence of a fluorine atom at the meta-position to both the amino and carboxylic acid groups imparts unique electronic properties and can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides detailed application notes and protocols for the use of **3-amino-5-fluorobenzoic acid** and its close derivatives in the synthesis of targeted therapeutics, with a focus on oncology and neuroscience.

Application Note 1: Synthesis of PARP Inhibitors - The Rucaparib Story

3-Amino-5-fluorobenzoic acid serves as a key precursor for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. A prominent example is Rucaparib, an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. While the commercial synthesis of Rucaparib may start from various materials, a key intermediate, 3-amino-4-bromo-5-fluorobenzoic acid, is a direct derivative of **3-amino-5-fluorobenzoic acid**.

Data Presentation: Biological Activity of Rucaparib

Target	IC50 (nM)	Ki (nM)	Reference(s)
PARP1	0.8	1.4	[1] [2]
PARP2	0.5	0.17	[1] [2]
PARP3	28	-	[2]

Clinical Efficacy of Rucaparib in Ovarian Cancer:

Clinical Trial	Patient Population	Primary Endpoint	Result	Reference(s)
Study 10 (Phase I/II)	Relapsed, platinum-sensitive or -resistant, BRCA-mutated ovarian cancer	Objective Response Rate (ORR)	59.3%	[3]
ARIEL3 (Phase III)	Recurrent ovarian cancer	Progression-Free Survival (PFS)	Significantly improved PFS vs. placebo	[1]
ARIEL4 (Phase III)	Relapsed, BRCA-mutated ovarian cancer	Progression-Free Survival (PFS)	Median PFS of 7.4 months with rucaparib vs. 5.7 months with chemotherapy	[4]
ATHENA-MONO (Phase III)	First-line maintenance in advanced ovarian cancer	Progression-Free Survival (PFS)	Median PFS of 20.2 months with rucaparib vs. 9.2 months with placebo	[5]

Experimental Protocols: Synthesis of Rucaparib Intermediate

Protocol 1: Bromination of **3-Amino-5-fluorobenzoic Acid** to 3-Amino-4-bromo-5-fluorobenzoic Acid (Proposed)

This protocol is adapted from procedures for the bromination of similar aromatic compounds.

- **Dissolution:** Dissolve **3-amino-5-fluorobenzoic acid** (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
- **Cooling:** Cool the solution to -10°C in an ice-salt bath.
- **Bromination:** Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DMF to the cooled solution, maintaining the temperature below -5°C.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Quenching:** Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
- **Precipitation and Isolation:** The product, 3-amino-4-bromo-5-fluorobenzoic acid, is expected to precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

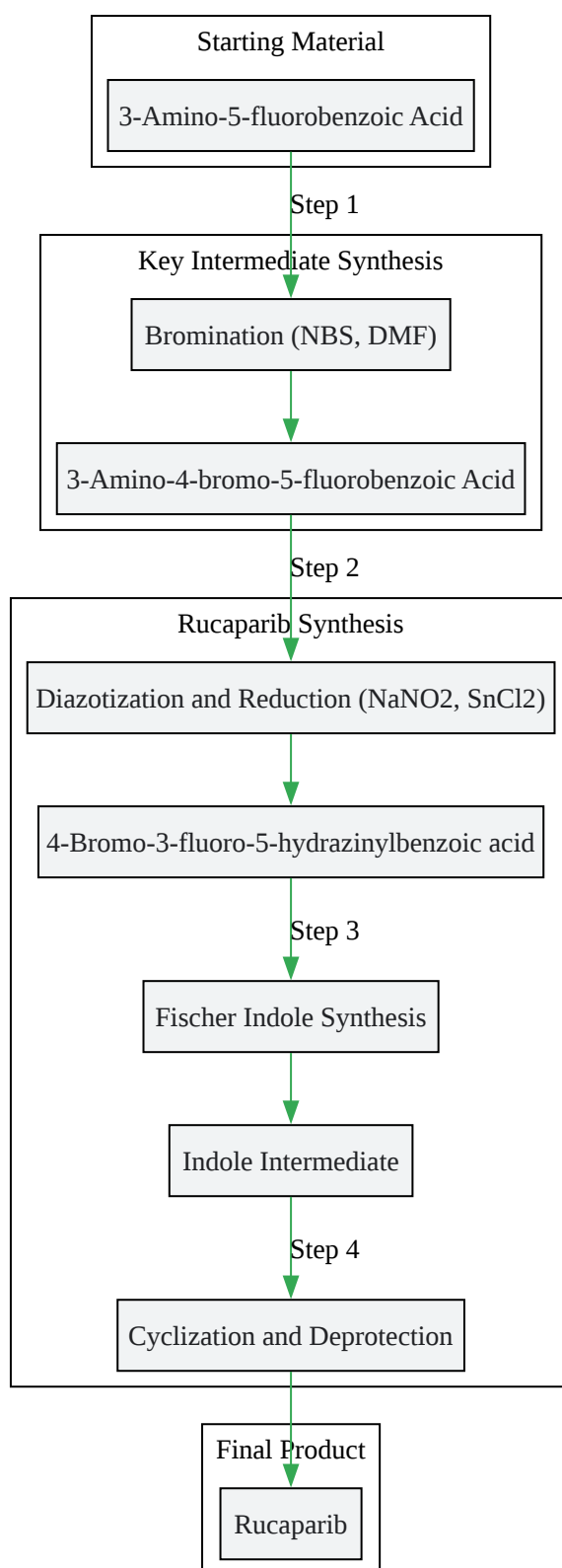
Protocol 2: Synthesis of Rucaparib from 3-Amino-4-bromo-5-fluorobenzoic Acid (Adapted from Patent Literature)

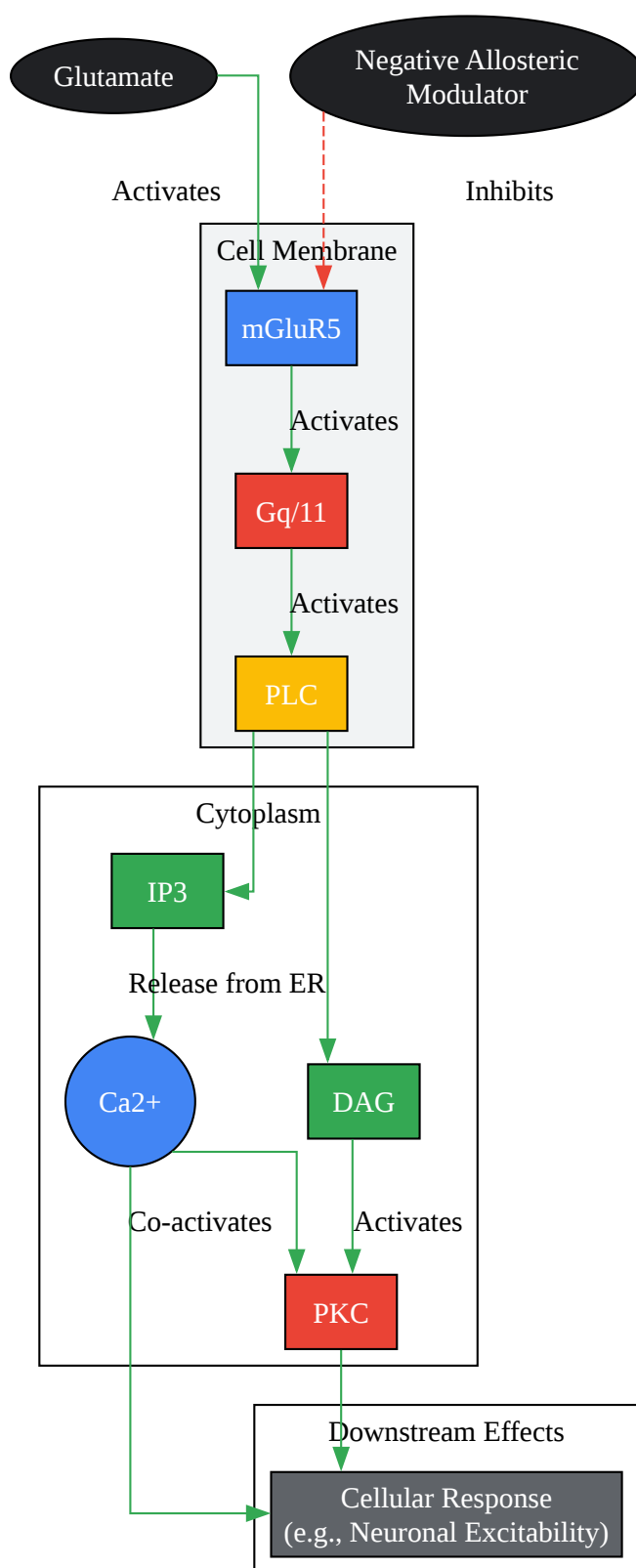
This protocol describes the subsequent steps to synthesize Rucaparib from the brominated intermediate.

- **Diazotization and Reduction to Hydrazine:**
 - Suspend 3-amino-4-bromo-5-fluorobenzoic acid in concentrated hydrochloric acid and cool to 0-5°C.
 - Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
 - After stirring, add a solution of tin(II) chloride in concentrated hydrochloric acid to reduce the diazonium salt to the corresponding hydrazine.

- Isolate the resulting 4-bromo-3-fluoro-5-hydrazinylbenzoic acid hydrochloride by filtration.
- Fischer Indole Synthesis:
 - React the hydrazine intermediate with a suitable ketone precursor of the tricyclic core of Rucaparib in glacial acetic acid.
 - Heat the mixture to facilitate the Fischer indole synthesis, forming the indole scaffold of Rucaparib.
- Cyclization and Final Steps:
 - The subsequent steps involve intramolecular cyclization to form the azepino-indole core, followed by deprotection and purification to yield Rucaparib.

Mandatory Visualization: Synthetic Workflow for Rucaparib





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